Cas no 1947319-92-7 (3-fluoro-4-(trifluoromethyl)benzene-1-thiol)

3-Fluoro-4-(trifluoromethyl)benzene-1-thiol is a fluorinated aromatic thiol compound characterized by its unique structural and electronic properties. The presence of both fluorine and trifluoromethyl groups enhances its electron-withdrawing effects, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The thiol functional group allows for versatile reactivity, including nucleophilic substitution and metal coordination, facilitating applications in ligand design and surface modification. Its stability under various reaction conditions and compatibility with cross-coupling methodologies further underscore its utility in synthetic chemistry. This compound is particularly advantageous for introducing fluorinated motifs into target molecules, improving their metabolic stability and lipophilicity.
3-fluoro-4-(trifluoromethyl)benzene-1-thiol structure
1947319-92-7 structure
商品名:3-fluoro-4-(trifluoromethyl)benzene-1-thiol
CAS番号:1947319-92-7
MF:C7H4F4S
メガワット:196.165274620056
CID:5888314
PubChem ID:123147579

3-fluoro-4-(trifluoromethyl)benzene-1-thiol 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-4-(trifluoromethyl)thiophenol
    • Benzenethiol, 3-fluoro-4-(trifluoromethyl)-
    • 3-fluoro-4-(trifluoromethyl)benzene-1-thiol
    • 1947319-92-7
    • 3-Fluoro-4-(trifluoromethyl)benzenethiol
    • DJVZQERXHVMIKY-UHFFFAOYSA-N
    • EN300-1940081
    • インチ: 1S/C7H4F4S/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H
    • InChIKey: DJVZQERXHVMIKY-UHFFFAOYSA-N
    • ほほえんだ: C1(S)=CC=C(C(F)(F)F)C(F)=C1

計算された属性

  • せいみつぶんしりょう: 195.99698395g/mol
  • どういたいしつりょう: 195.99698395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 密度みつど: 1.403±0.06 g/cm3(Predicted)
  • ふってん: 186.1±40.0 °C(Predicted)
  • 酸性度係数(pKa): 4.84±0.10(Predicted)

3-fluoro-4-(trifluoromethyl)benzene-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1940081-0.1g
3-fluoro-4-(trifluoromethyl)benzene-1-thiol
1947319-92-7
0.1g
$892.0 2023-09-17
Enamine
EN300-1940081-5.0g
3-fluoro-4-(trifluoromethyl)benzene-1-thiol
1947319-92-7
5g
$2940.0 2023-06-03
Enamine
EN300-1940081-0.5g
3-fluoro-4-(trifluoromethyl)benzene-1-thiol
1947319-92-7
0.5g
$974.0 2023-09-17
Enamine
EN300-1940081-5g
3-fluoro-4-(trifluoromethyl)benzene-1-thiol
1947319-92-7
5g
$2940.0 2023-09-17
Enamine
EN300-1940081-2.5g
3-fluoro-4-(trifluoromethyl)benzene-1-thiol
1947319-92-7
2.5g
$1988.0 2023-09-17
Enamine
EN300-1940081-1g
3-fluoro-4-(trifluoromethyl)benzene-1-thiol
1947319-92-7
1g
$1014.0 2023-09-17
Enamine
EN300-1940081-0.25g
3-fluoro-4-(trifluoromethyl)benzene-1-thiol
1947319-92-7
0.25g
$933.0 2023-09-17
Enamine
EN300-1940081-0.05g
3-fluoro-4-(trifluoromethyl)benzene-1-thiol
1947319-92-7
0.05g
$851.0 2023-09-17
Enamine
EN300-1940081-1.0g
3-fluoro-4-(trifluoromethyl)benzene-1-thiol
1947319-92-7
1g
$1014.0 2023-06-03
Enamine
EN300-1940081-10.0g
3-fluoro-4-(trifluoromethyl)benzene-1-thiol
1947319-92-7
10g
$4360.0 2023-06-03

3-fluoro-4-(trifluoromethyl)benzene-1-thiol 関連文献

3-fluoro-4-(trifluoromethyl)benzene-1-thiolに関する追加情報

Introduction to 3-fluoro-4-(trifluoromethyl)benzene-1-thiol (CAS No. 1947319-92-7)

3-fluoro-4-(trifluoromethyl)benzene-1-thiol, identified by the chemical identifier CAS No. 1947319-92-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aryl thiols, characterized by the presence of a sulfur atom bonded to a phenyl ring. The structural features of 3-fluoro-4-(trifluoromethyl)benzene-1-thiol, particularly the fluorine and trifluoromethyl substituents, contribute to its unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.

The fluoro and trifluoromethyl groups are strategically positioned on the benzene ring, which enhances the compound's reactivity and selectivity in chemical transformations. These substituents are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules, thereby influencing their biological activity. In recent years, there has been a growing interest in incorporating fluorinated aromatic compounds into drug design due to their favorable metabolic stability and improved binding affinity to biological targets.

One of the most compelling aspects of 3-fluoro-4-(trifluoromethyl)benzene-1-thiol is its utility as a building block in the synthesis of more complex molecules. The thiol group provides a reactive site for further functionalization, allowing chemists to construct intricate scaffolds with tailored properties. This has led to its use in the development of novel therapeutic agents targeting various diseases, including cancer, infectious disorders, and neurological conditions. The compound's ability to serve as a precursor for heterocyclic compounds has also been explored, demonstrating its versatility in medicinal chemistry.

Recent advancements in synthetic methodologies have further expanded the applications of 3-fluoro-4-(trifluoromethyl)benzene-1-thiol. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of biaryl systems, which are prevalent in many biologically active molecules. Additionally, palladium-catalyzed thiophilic substitution reactions have been employed to introduce thiol functionalities into complex molecular frameworks with high precision. These developments have not only streamlined the synthesis of 3-fluoro-4-(trifluoromethyl)benzene-1-thiol derivatives but also opened new avenues for exploring their biological potential.

The biological activity of 3-fluoro-4-(trifluoromethyl)benzene-1-thiol has been investigated in several preclinical studies. Initial findings suggest that this compound exhibits promising interactions with specific enzymes and receptors, which could be exploited for therapeutic purposes. For example, its structural motif is reminiscent of known bioactive scaffolds that target protein-protein interactions or modulate enzyme activity. The presence of both fluorine and trifluoromethyl groups may enhance its binding affinity and selectivity, making it an attractive candidate for drug development.

In addition to its pharmaceutical applications, 3-fluoro-4-(trifluoromethyl)benzene-1-thiol has shown potential in agrochemical research. The unique combination of substituents on its aromatic core makes it a suitable candidate for designing novel pesticides and herbicides. These compounds often require specific structural features to interact effectively with biological targets in plants or pests. The thiol group provides a handle for further derivatization, allowing chemists to fine-tune the properties of agrochemicals for optimal performance.

The synthesis of 3-fluoro-4-(trifluoromethyl)benzene-1-thiol can be achieved through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the nucleophilic substitution of a halogenated precursor with sodium hydrosulfide or another sulfur source under controlled conditions. Alternatively, palladium-catalyzed coupling reactions can be employed to construct the aryl ring system from simpler fragments. Recent studies have also explored electrochemical methods for thiophenol synthesis, which offer greener and more sustainable alternatives to traditional chemical processes.

The handling and storage of 3-fluoro-4-(trifluoromethyl)benzene-1-thiol require careful consideration due to its reactivity and sensitivity to environmental factors. It should be stored in an inert atmosphere under appropriate temperature conditions to prevent degradation. Furthermore, personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound to minimize exposure risks. While it does not pose significant hazards under normal conditions, proper safety protocols must be followed to ensure safe laboratory practices.

As research continues to uncover new applications for 3-fluoro-4-(trifluoromethyl)benzene-1-thiol, its importance in synthetic chemistry and drug discovery is likely to grow. The compound's unique structural features make it a versatile tool for chemists seeking to develop innovative solutions in pharmaceuticals and agrochemicals. By leveraging cutting-edge synthetic techniques and exploring its biological potential, scientists are poised to unlock new possibilities for this remarkable molecule.

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